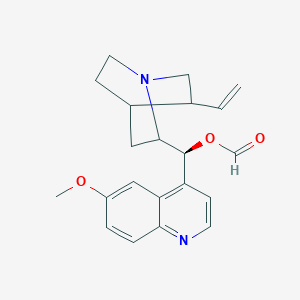
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C12H17N3O3 It is characterized by the presence of an amino group, a tert-butyl group, and a nitro group attached to a phenyl ring, along with an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide typically involves the nitration of a tert-butyl-substituted aniline derivative, followed by acetylation. The general synthetic route can be summarized as follows:
Nitration: The starting material, 3-tert-butylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-amino-6-tert-butyl-2-nitroaniline.
Acetylation: The nitroaniline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-amino-6-tert-butyl-2-aminophenylacetamide.
Substitution: Derivatives with different functional groups replacing the amino group.
Oxidation: Compounds with nitroso or nitro groups.
Applications De Recherche Scientifique
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide depends on its interaction with molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butylacetamide
- 3-amino-2-nitrophenylacetamide
- 6-tert-butyl-2-nitroaniline
Uniqueness
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide is unique due to the presence of both amino and nitro groups on the phenyl ring, along with a tert-butyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17N3O3 |
|---|---|
Poids moléculaire |
251.28g/mol |
Nom IUPAC |
N-(3-amino-6-tert-butyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H17N3O3/c1-7(16)14-10-8(12(2,3)4)5-6-9(13)11(10)15(17)18/h5-6H,13H2,1-4H3,(H,14,16) |
Clé InChI |
RAYQFRIGYSPPGU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])N)C(C)(C)C |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Naphtho[2,3-c][1,2]oxathiete 2,2-dioxide](/img/structure/B373447.png)
![3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid](/img/structure/B373448.png)

![Methyl 1,4-dimethyl-4-[(phenoxycarbonyl)oxy]-3-piperidinecarboxylate](/img/structure/B373450.png)



![4-Aminocyclohexyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373457.png)
![4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone](/img/structure/B373458.png)
![2-(hydroxymethyl)-6-[(2-methyl-2-phenylhydrazino)oxy]tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B373459.png)
![2-[(3,8,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate](/img/structure/B373460.png)
